Isatidine

Descripción general

Descripción

Nizatidine is a gastroprotective drug with a short biological half-life and a narrow absorption window . It is used to treat and prevent the recurrence of ulcers and to treat other conditions where the stomach makes too much acid .

Synthesis Analysis

Nizatidine is synthesized using various HPMC viscosity grades, namely K4M, E4M, K15, and K200M . The stoichiometric ratios and physicochemical properties of these complexes were determined using elemental analyses, infrared, mass spectrometry, 1H and 13C NMR, UV–visible spectra, and molar conductivity measurement .

Molecular Structure Analysis

The molecular formula of Nizatidine is C12H21N5O2S2 . It is an off-white to buff crystalline solid that is soluble in water .

Chemical Reactions Analysis

Nizatidine is a competitive, reversible inhibitor of histamine at the histamine H2-receptors, particularly those in the gastric parietal cells . By inhibiting the action of histamine on stomach cells, Nizatidine reduces stomach acid production .

Aplicaciones Científicas De Investigación

Medicamento Gastroprotector

Isatidine es un medicamento gastroprotector con una vida media biológica corta y una ventana de absorción estrecha . Se utiliza para proteger el estómago y mejorar la salud gástrica .

Desarrollo de Tabletas Flotantes

Se ha llevado a cabo la investigación para desarrollar tabletas flotantes de this compound utilizando varios grados de viscosidad de HPMC . Estas tabletas revelaron una excelente uniformidad en dureza, grosor y peso, e this compound se distribuyó uniformemente dentro de las tabletas flotantes de matriz .

Estudio de Flotabilidad

Un estudio de flotabilidad reveló que el tiempo de flotación de estas tabletas es tan bajo como 18-38 segundos, y las tabletas permanecen flotando hasta por 24 horas . Sin embargo, el tiempo total de flotación depende del grado de viscosidad de HPMC .

Disolución In Vitro

La disolución in vitro indicó una liberación de this compound dependiente de la viscosidad a partir de las tabletas flotantes . Las tabletas flotantes basadas en HPMC K4M y E4M liberaron casi el 100% del fármaco en 12 horas, mientras que los polímeros de mayor viscosidad como K15 y K200M solo liberaron el 81,88% y el 75,81% del fármaco, respectivamente .

Mecanismo de Liberación de Fármacos

La liberación del fármaco siguió una difusión no fickiana a partir de tabletas formuladas con K4M, K15 y K200M, mientras que se observó un transporte super caso II con tabletas basadas en E4M .

Desarrollo de Cuentas Flotantes

Otro estudio tuvo como objetivo desarrollar las cuentas flotantes ideales de this compound para la prolongación del tiempo de retención gástrico en el estómago y mejorar el cumplimiento del paciente en el tratamiento de las úlceras pépticas .

Antagonista del Receptor de Histamina Tipo 2

This compound es un antagonista del receptor de histamina tipo 2 (bloqueante H2) y es un antagonista H2 selectivo que inhibe la secreción de ácido gástrico para tratar la úlcera gástrica y la enfermedad por reflujo gastroesofágico .

Mejora de la Biodisponibilidad

El desarrollo de tabletas gastroretentivas de this compound ayuda a aumentar la biodisponibilidad del fármaco . Esto puede conducir a un mejor efecto terapéutico .

Mecanismo De Acción

Target of Action

Isatidine, also known as Nizatidine, is a competitive, reversible inhibitor of histamine at the histamine H2-receptors . These receptors are particularly present in the gastric parietal cells . The primary role of these receptors is to regulate gastric acid secretion .

Mode of Action

This compound competes with histamine for binding at the H2-receptors on the gastric basolateral membrane of parietal cells . This competitive inhibition results in a reduction of basal and nocturnal gastric acid secretions . The drug also decreases the gastric acid response to stimuli such as food, caffeine, insulin, betazole, or pentagastrin .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the histamine H2 receptor pathway . By inhibiting the action of histamine on stomach cells, this compound reduces stomach acid production . This has downstream effects on the digestive process, particularly in the stomach where the acidity level directly influences the breakdown of food.

Pharmacokinetics

This compound exhibits good bioavailability, with more than 70% of the drug being absorbed . It is partially metabolized in the liver, forming metabolites . The drug is primarily excreted in the urine, with over 90% of the administered dose being excreted this way, and about 60% of this is unchanged drug . The time to peak plasma concentration is between 0.5 to 3 hours . The elimination half-life of this compound is between 1 to 2 hours, but this can be prolonged in cases of moderate to severe renal impairment .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of stomach acid production . By competitively inhibiting the action of histamine on the H2-receptors of the gastric parietal cells, this compound reduces gastric acid secretion, gastric volume, and hydrogen ion concentration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can stimulate the secretion of gastric acid, which may influence the drug’s efficacy. Additionally, the drug’s action may be affected by the individual’s overall health status, including liver and kidney function, as these organs play a crucial role in the drug’s metabolism and excretion

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Isatidine involves the condensation of 2,3-dimethylaniline with ethyl acetoacetate, followed by cyclization and reduction steps.", "Starting Materials": [ "2,3-dimethylaniline", "ethyl acetoacetate", "sodium ethoxide", "hydrogen gas", "palladium on carbon" ], "Reaction": [ "Step 1: 2,3-dimethylaniline is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form a beta-ketoamide intermediate.", "Step 2: The beta-ketoamide intermediate is then cyclized using hydrochloric acid to form a dihydroisatin intermediate.", "Step 3: The dihydroisatin intermediate is reduced using hydrogen gas and palladium on carbon catalyst to form Isatidine." ] } | |

| Levels of pyrrolic metabolites bound to liver tissues and responsible for hepatotoxicity in rats given pyrrolizidine alkaloids did not reflect rates of formation of such metabolites measured in vitro. In animals, additional factors could influence formation and tissue binding of pyrrolic metabolites, including detoxication of alkaloids by hydrolysis and chemical reactivity and stability of toxic metabolites. | |

Número CAS |

15503-86-3 |

Fórmula molecular |

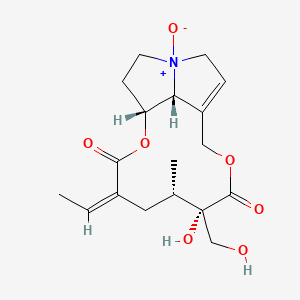

C18H25NO7 |

Peso molecular |

367.4 g/mol |

Nombre IUPAC |

(1R,4Z,6S,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |

InChI |

InChI=1S/C18H25NO7/c1-3-12-8-11(2)18(23,10-20)17(22)25-9-13-4-6-19(24)7-5-14(15(13)19)26-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/b12-3-/t11-,14+,15+,18+,19?/m0/s1 |

Clave InChI |

IDIMIWQPUHURPV-OOFASRIMSA-N |

SMILES isomérico |

C/C=C\1/C[C@@H]([C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(CO)O)C |

SMILES |

CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(CO)O)C |

SMILES canónico |

CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(CO)O)C |

Apariencia |

Solid powder |

Color/Form |

Colorless prisms |

melting_point |

138 DEGdeg C (Decomp) |

| 15503-86-3 | |

Pictogramas |

Acute Toxic; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Sol in water and ethanol; sparingly sol in non-polar solvents In water, 5,200 mg/L @ 25 °C /Estimated/ |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

isatidine RET-NO retrorsine N-oxide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the toxicological effects of isatidine on the liver?

A: this compound, a pyrrolizidine alkaloid, has been shown to cause significant liver damage in mice. Studies have revealed that lethal doses of this compound lead to liver necrosis, particularly centralized necrosis, characterized by sinusoidal congestion and hemorrhage within the necrotic cell cords. [, ] This damage is a serious concern and highlights the hepatotoxic nature of this compound.

Q2: How does the toxicity of this compound compare to other pyrrolizidine alkaloids?

A: Intravenous toxicity studies in mice have shown that this compound is less toxic than pterophine and sceleratine. [] While all three alkaloids induce liver necrosis, they differ in their necrotic patterns. Pterophine predominantly causes periportal necrosis, while this compound and sceleratine primarily lead to central necrosis. []

Q3: Can this compound be detected in plant extracts, and if so, how?

A: Yes, enzyme-linked immunosorbent assays (ELISAs) have successfully detected this compound (specifically, this compound dihydrate) in extracts of Senecio vulgaris. [] These assays utilize antibodies designed to bind to this compound, enabling its quantification in complex mixtures.

Q4: What is the chemical structure of this compound?

A: this compound is a pyrrolizidine alkaloid. It is the N-oxide of retrorsine. Structurally, this compound consists of a necine base (this compound) and a necic acid. [] Its structure was elucidated through studies involving hydrogenation, hydrolysis, and comparisons with related alkaloids like retrorsine. [, ]

Q5: What historical research has been conducted on this compound?

A: Early research, dating back to the mid-20th century, focused on isolating and characterizing this compound from Senecio species like Senecio retrorsus and Senecio isatideus. [] Further studies delved into its chemical structure, including its ester groupings and the isomerism of its necic acid, isatinecic acid, with retronecic acid. [, ] Researchers also investigated the biological effects of this compound, particularly its ability to induce liver tumors in rats. [] These foundational studies provided crucial insights into the chemical and biological properties of this compound. [, ]

Q6: How does this compound behave in a living organism?

A: Intravenous administration of this compound in cats led to a slight increase in blood pressure. [] Furthermore, it was observed to stimulate isolated guinea pig uteri. [] These findings suggest that this compound may interact with specific physiological systems, influencing blood pressure and uterine contractility.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

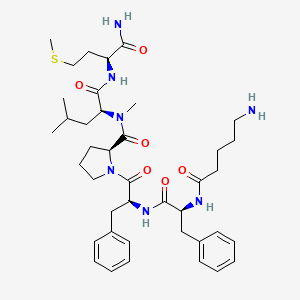

![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride](/img/structure/B1672116.png)

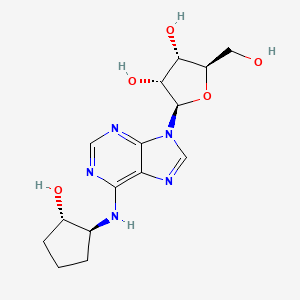

![2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;trihydrochloride](/img/structure/B1672117.png)

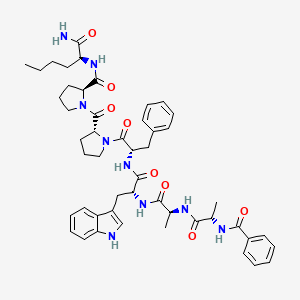

![3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B1672120.png)

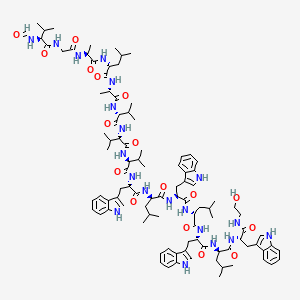

![(3S)-3-[[2-[[(Z,2S)-2-[[(3R,6R,8aS)-6-amino-5-oxo-2,3,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]pyridine-3-carbonyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]acetyl]amino]-4-oxo-4-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butanoic acid](/img/structure/B1672129.png)

![(1S,14S)-13-Methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[12.10.1.01,12.02,10.04,8.015,23.016,20]pentacosa-2,4(8),9,15(23),16(20),21-hexaene](/img/structure/B1672137.png)